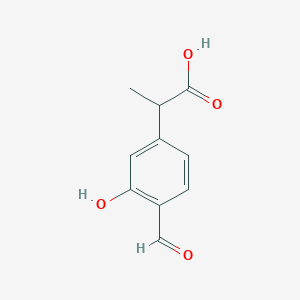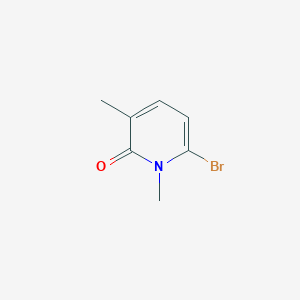
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidaZole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl group, which is further connected to a 2-methyl-1H-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 2-methyl-1H-imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, fluoride ions can be used to cleave the trimethylsilyl group, while oxidizing agents like hydrogen peroxide can oxidize the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the compound yields 2-methyl-1H-imidazole and 2-(trimethylsilyl)ethanol .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for more complex structures.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the imidazole ring, making it less versatile in certain applications.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole.
Trimethylsilyl-protected imidazoles: These compounds share the protecting group but may have different substituents on the imidazole ring.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl protecting group and an imidazole ring. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to materials science.
Properties
IUPAC Name |
trimethyl-[2-[(2-methylimidazol-1-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSi/c1-10-11-5-6-12(10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSWXVDLFDREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














